molecular formula C10H15BrO6 B1402771 diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate CAS No. 74213-59-5

diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate

Cat. No.: B1402771
CAS No.: 74213-59-5
M. Wt: 311.13 g/mol
InChI Key: WAEXOXZYBOQKKQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate is an organic compound with the molecular formula C10H15BrO6. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical synthesis processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate typically involves the transformation of diethyl L-tartrate. One common method includes the following steps :

    Bromination: Diethyl L-tartrate is reacted with hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.

    Acetylation: The resulting compound is then acetylated using acetyl chloride in ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding acids.

    Oxidation and Reduction: The compound can undergo oxidation to form diethyl (2R,3R)-2-acetyloxy-3-oxobutanedioate or reduction to form diethyl (2R,3R)-2-acetyloxy-3-hydroxybutanedioate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Hydrolysis: Conditions typically involve aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include substituted succinates.

    Hydrolysis: Products are the corresponding acids.

    Oxidation: Products include oxo derivatives.

    Reduction: Products are hydroxy derivatives.

Scientific Research Applications

Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of intermediates that interact with biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEXOXZYBOQKKQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744310
Record name Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74213-59-5
Record name Diethyl (2R,3R)-2-(acetyloxy)-3-bromobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Reactant of Route 2
Reactant of Route 2
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Reactant of Route 3
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Reactant of Route 5
Reactant of Route 5
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate
Reactant of Route 6
Reactant of Route 6
diethyl (2R,3R)-2-acetyloxy-3-bromobutanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.